4-Ethylamphetamine

Catalog No.
S13206482
CAS No.
800400-50-4
M.F
C11H17N
M. Wt
163.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Ethylamphetamine

CAS Number

800400-50-4

Product Name

4-Ethylamphetamine

IUPAC Name

1-(4-ethylphenyl)propan-2-amine

Molecular Formula

C11H17N

Molecular Weight

163.26 g/mol

InChI

InChI=1S/C11H17N/c1-3-10-4-6-11(7-5-10)8-9(2)12/h4-7,9H,3,8,12H2,1-2H3

InChI Key

VHFLVGIMDGXALR-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)CC(C)N

4-Ethylamphetamine (4-EA, CAS 800400-50-4) is a ring-substituted phenethylamine that serves as a critical analytical reference standard in forensic toxicology and a highly specific synthetic precursor in neuropharmacological research. Structurally characterized by a para-ethyl substitution on the amphetamine core, 4-EA is the direct metabolic parent and essential synthetic building block for the potent 5-HT2A receptor agonist 4-EA-NBOMe. In procurement contexts, laboratories primarily source this exact compound for calibrating gas chromatography-mass spectrometry (GC-MS) and liquid chromatography (LC-MS) workflows, and for structure-activity relationship (SAR) studies mapping the steric boundaries of monoamine transporters (DAT, SERT, NET) [1].

Generic substitution of 4-EA with closer analogs like 4-methylamphetamine (4-MA) or unsubstituted amphetamine is impossible in both analytical and synthetic workflows. In forensic screening, mass spectrometry requires the exact 163.26 g/mol mass and specific retention time of the 4-ethyl moiety to prevent false negatives when identifying 4-EA-NBOMe metabolites [1]. In synthetic applications, using 4-MA yields 4-MA-NBOMe (or 4-MMA-NBOMe), which possesses drastically different metabolic clearance rates and receptor affinities. Furthermore, in pharmacological assays, the extension from a methyl to an ethyl group at the para position fundamentally alters the dopaminergic versus serotonergic (DAT/SERT) release ratio, meaning shorter-chain analogs cannot serve as valid biological proxies for 4-EA [2].

Exact Mass and Retention Time Resolution vs. 4-Methyl Homologs

4-Ethylamphetamine provides the exact molecular mass required for the positive identification of 4-EA and 4-EA-NBOMe metabolites in biological matrices. Compared to 4-methylamphetamine, 4-EA exhibits a 14 Da mass shift, resulting in distinct GC-MS retention times and specific product ion transitions in MRM modes [1]. This absolute mass difference is critical for multiplexed forensic panels where positional isomers and homologs would otherwise cause misidentification.

Evidence DimensionMolecular mass and MS fragmentation profile
Target Compound Data4-Ethylamphetamine (163.26 g/mol)
Comparator Or Baseline4-Methylamphetamine (149.23 g/mol)
Quantified Difference14.03 Da mass shift preventing cross-identification
ConditionsGC-MS and LC-MS/MS forensic screening panels

Essential for forensic laboratories requiring exact mass calibration to detect 4-EA-NBOMe ingestion, where using an analog would produce false negatives.

Synthetic Specificity for 4-EA-NBOMe Production

4-EA is the required synthetic precursor for generating 4-EA-NBOMe (N-(ortho-methoxybenzyl)-4-ethylamphetamine). Substituting 4-EA with 4-methylamphetamine during reductive amination yields 4-MMA-NBOMe instead. The resulting 4-MMA-NBOMe has a fundamentally different metabolic clearance profile, such as distinct CYP enzyme kinetics, compared to 4-EA-NBOMe [1].

Evidence DimensionDownstream product identity and metabolic clearance
Target Compound DataYields 4-EA-NBOMe (CYP2B6 Km = 13 μM)
Comparator Or Baseline4-Methylamphetamine (yields 4-MMA-NBOMe, CYP2D6 Km = 0.010 μM)
Quantified DifferenceComplete shift in downstream product identity and metabolic enzyme affinity
ConditionsReductive amination followed by in vitro hepatic clearance assays

Procurement of the exact 4-ethyl precursor is mandatory for medicinal chemists synthesizing 4-EA-NBOMe for receptor mapping or toxicological reference.

Altered DAT/SERT Selectivity via Para-Alkyl Extension

The length of the para-alkyl chain on the amphetamine core strictly dictates its monoamine transporter affinity. Extending the para-substituent from a methyl group (4-MA) to an ethyl group (4-EA) alters the steric fit within the transporter binding pockets, shifting the serotonergic (SERT) versus dopaminergic (DAT) release and reuptake inhibition ratios [1]. 4-MA acts as a highly potent serotonin/dopamine releaser, whereas 4-EA presents a distinct pharmacological profile necessary for mapping the steric boundaries of these transporters.

Evidence DimensionTransporter binding and release profile (DAT vs SERT)
Target Compound DataPara-ethyl steric profile (4-EA)
Comparator Or BaselinePara-methyl steric profile (4-MA)
Quantified DifferenceDistinct DAT/SERT selectivity ratio driven by the larger ethyl moiety
ConditionsIn vitro transporter assays (e.g., HEK 293 cells expressing hDAT/hSERT)

Crucial for neuropharmacology researchers who require the specific para-ethyl steric bulk to evaluate structure-activity relationships at monoamine transporters.

Forensic and Toxicological Reference Standards

4-EA is the required choice for calibrating GC-MS and LC-MS/MS equipment in forensic laboratories. Because it provides the exact 163.26 g/mol mass and specific retention time, it is indispensable for the accurate detection of 4-EA and 4-EA-NBOMe metabolites in biological matrices, preventing false negatives that would occur if 4-methylamphetamine were used as a proxy [1].

Synthetic Precursor for NBOMe Designer Drugs

In medicinal chemistry, 4-EA is the mandatory starting material for the synthesis of 4-EA-NBOMe via reductive amination. Using this exact compound ensures the final product possesses the correct para-ethyl substitution, which is required to study its specific 5-HT2A receptor binding affinities and distinct CYP-mediated metabolic clearance pathways [2].

In Vitro Monoamine Transporter Assays

For neuropharmacologists mapping the steric requirements of monoamine transporters, 4-EA is procured to evaluate the impact of para-alkyl chain length on DAT and SERT affinity. The specific steric bulk of the ethyl group provides a critical data point in structure-activity relationship (SAR) models that cannot be replicated by the smaller methyl group of 4-MA [3].

XLogP3

2.5

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

163.136099547 g/mol

Monoisotopic Mass

163.136099547 g/mol

Heavy Atom Count

12

UNII

FKH92S67ZV

Wikipedia

4-Ethylamphetamine

Dates

Last modified: 08-10-2024

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